benzofuran-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the benzofuran and pyrazinone rings, followed by various functional group interconversions and coupling reactions. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. Detailed structural analysis would require techniques such as NMR spectroscopy, X-ray crystallography, or computational modeling.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the benzofuran and pyrazinone rings, as well as the various substituents. For example, the carbonyl group in the pyrazinone ring could potentially undergo nucleophilic addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, and its stability could be influenced by the presence of reactive groups.Scientific Research Applications
Synthesis and Chemical Properties
- Benzofuran derivatives, including those with cyclopropyl and pyrazolo[1,5-a]pyrazin groups, are subjects of interest due to their complex chemical properties and potential in synthetic chemistry. For instance, the synthesis of the cyclopropa[c]benzofuran system, which shares structural features with mycorrhizin A and gilmicolin, demonstrates the diverse synthetic routes that can be explored with benzofuran compounds (Brown et al., 1982).
Biological Activities and Applications
- Benzofuran derivatives are known for their broad spectrum of biological activities, which has motivated the synthesis of heterocycles bearing benzofuran along with other moieties to explore enhanced biological activities (Patankar et al., 2000).
- Compounds like substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones have been synthesized and evaluated for their antimicrobial activity, illustrating the potential of benzofuran derivatives in developing new antimicrobial agents (Ashok et al., 2017).
Anticancer and Antimicrobial Agents
- Research into new pyrazoline derivatives, including those with benzofuran moieties, for potential anticancer applications has shown promising results. For example, certain compounds exhibited significant cytotoxic effects on cancer cell lines, highlighting the therapeutic potential of benzofuran derivatives in cancer treatment (Xu et al., 2017).
- Novel substituted benzofuran compounds have been synthesized and screened for antimicrobial activity and cytotoxicity, revealing their potential as antimicrobial agents with minimal toxicity towards human cells (Shankar et al., 2018).
Synthesis of Heterocycles
- The synthesis of heterocycles using benzofuran derivatives as starting materials or intermediates demonstrates the versatility of benzofuran compounds in organic synthesis, leading to the creation of compounds with potential pharmaceutical applications (Kumar et al., 2007).
Safety And Hazards
Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
The future research directions for this compound would depend on its intended use. If it’s being developed as a drug, future research could involve optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials.
Please note that this is a general analysis based on the structural components of the compound. For a more detailed and accurate analysis, specific studies and literature on the compound would be needed.
properties
IUPAC Name |
1-benzofuran-2-yl-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(17-9-13-3-1-2-4-16(13)23-17)20-7-8-21-14(11-20)10-15(19-21)12-5-6-12/h1-4,9-10,12H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGMCNGGHLWSRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzofuran-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone |
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